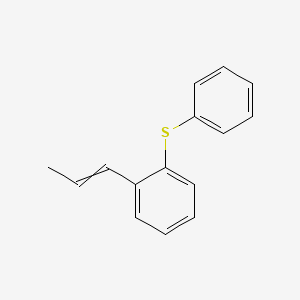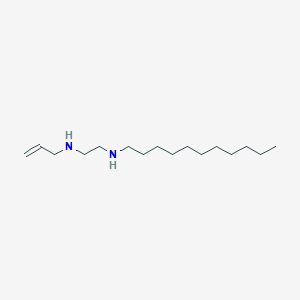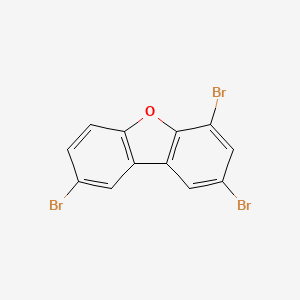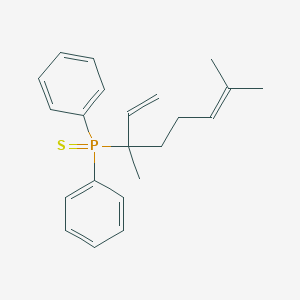
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene is an organic compound characterized by the presence of a phenylsulfanyl group attached to a benzene ring, which is further substituted with a prop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene typically involves the following steps:
Formation of the Phenylsulfanyl Group: This can be achieved by reacting thiophenol with a suitable halogenated benzene derivative under basic conditions.
Introduction of the Prop-1-en-1-yl Group: The prop-1-en-1-yl group can be introduced via a Heck reaction, where a halogenated benzene derivative is reacted with propene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Scientific Research Applications
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene depends on its specific application. For example, in biological systems, it may interact with enzymes or proteins through its phenylsulfanyl group, potentially inhibiting their activity. The prop-1-en-1-yl group may also participate in interactions with other molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Phenylpropene: Similar structure but lacks the phenylsulfanyl group.
Styrene: Contains a vinyl group instead of the prop-1-en-1-yl group.
Thiophenol: Contains a phenylsulfanyl group but lacks the prop-1-en-1-yl group.
Uniqueness
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene is unique due to the combination of the phenylsulfanyl and prop-1-en-1-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
581050-28-4 |
|---|---|
Molecular Formula |
C15H14S |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1-phenylsulfanyl-2-prop-1-enylbenzene |
InChI |
InChI=1S/C15H14S/c1-2-8-13-9-6-7-12-15(13)16-14-10-4-3-5-11-14/h2-12H,1H3 |
InChI Key |
WJOKFWZUJLFTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=CC=C1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
![1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14212155.png)
![2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine](/img/structure/B14212159.png)
![(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14212164.png)


![[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14212197.png)



![2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14212219.png)

![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)

